1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a synthetic organic compound that features a complex structure combining a fluorobenzyl group, an indole moiety, and a urea linkage
Scientific Research Applications
Synthesis and Characterization
- Research on ureas, including methods for their synthesis, often involves exploring novel chemical reactions and synthetic pathways. For example, a study by Thalluri et al. (2014) demonstrated the synthesis of ureas through the Lossen rearrangement, highlighting the efficiency and environmental friendliness of this method (Thalluri et al., 2014). This technique could potentially be applied to the synthesis of "1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea".
Chemical and Physical Properties
- Studies on the chemical and physical properties of urea derivatives provide insights into their potential applications. For instance, the characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives by Haroon et al. (2019) involved spectroscopic and DFT-based studies, indicating their significance in technological applications due to their sizable nonlinear optical (NLO) properties (Haroon et al., 2019).
Potential Applications
- Urea derivatives have been explored for various applications, including as inhibitors in biochemical processes and as components in material science. A study by Sujayev et al. (2016) on tetrahydropyrimidine-5-carboxylates evaluated their metal chelating effects and inhibition profiles against enzymes such as acetylcholinesterase and carbonic anhydrase, indicating their potential in medical chemistry (Sujayev et al., 2016).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea typically involves multiple steps:
- **
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-23-12-16(15-4-2-3-5-17(15)23)18(24)11-22-19(25)21-10-13-6-8-14(20)9-7-13/h2-9,12,18,24H,10-11H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSZCYGOXHJQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.